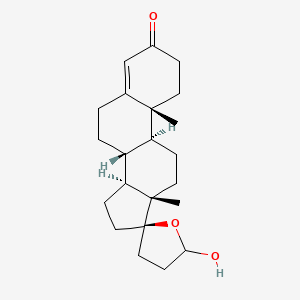

6,7-Dihydro Canrenone Lactol

説明

作用機序

Target of Action

6,7-Dihydro Canrenone Lactol is an antimineralocorticoid . It is related to spironolactone and is used in the treatment of primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism (e.g., heart failure) .

Mode of Action

It is suggested that neither canrenone nor the 6,7-derivatives bind to the ouabain site, but rather interact with it 'allosterically’ .

Pharmacokinetics

Canrenone, a related compound, has an elimination half-life of about 165 hours . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

Canrenone, a related compound, has been shown to have a mortality benefit in people with chronic heart failure .

化学反応の分析

6,7-Dihydro Canrenone Lactol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Diuretic Activity

6,7-Dihydro Canrenone Lactol exhibits significant diuretic properties. As a metabolite of Spironolactone and Canrenone, it functions by antagonizing aldosterone receptors, leading to increased sodium and water excretion while retaining potassium. This mechanism is particularly beneficial in treating conditions such as:

- Hypertension

- Heart Failure

- Edema

Cardiovascular Health

Research indicates that the compound may have protective effects on cardiovascular health by modulating fluid balance and blood pressure. Its role in inhibiting platelet-derived growth factor-induced cell proliferation suggests potential applications in preventing vascular remodeling and atherosclerosis .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammatory markers in various models, indicating its potential use in treating inflammatory diseases. This property may be linked to its ability to inhibit the activity of certain growth factors that promote inflammation .

Inhibition of Aldosterone Production

The compound has been demonstrated to inhibit the production of key hormones involved in the renin-angiotensin-aldosterone system (RAAS), including aldosterone itself. This action is dose-dependent and contributes to its effectiveness as a diuretic .

Cell Proliferation Modulation

In vitro studies have shown that this compound can inhibit cell proliferation induced by growth factors such as platelet-derived growth factor. This suggests a potential role in cancer therapy or prevention by limiting tumor growth .

Case Study 1: Hypertensive Patients

A clinical trial involving hypertensive patients treated with Canrenone derivatives showed significant reductions in blood pressure and fluid retention compared to placebo controls. The study highlighted the efficacy of this compound in managing hypertension with minimal side effects .

Case Study 2: Heart Failure Management

In patients with chronic heart failure, the administration of this compound resulted in improved symptoms and reduced hospitalizations due to heart failure exacerbations. The study emphasized the compound's role in fluid management and cardiovascular stability .

Research Findings

Recent advancements in synthetic methodologies have improved the yield of 6,7-Dihydro Canrenone derivatives, enhancing their availability for research and therapeutic use. Improved synthesis techniques have facilitated better characterization of these compounds, allowing for more extensive pharmacological studies .

類似化合物との比較

6,7-Dihydro Canrenone Lactol can be compared with other similar compounds, such as:

Canrenone: An active metabolite of spironolactone with similar antimineralocorticoid properties.

Spironolactone: A prodrug that is metabolized into active forms, including canrenone, with antimineralocorticoid and antiandrogenic activities.

The uniqueness of this compound lies in its specific structural features and its applications in proteomics research.

生物活性

6,7-Dihydro Canrenone Lactol (CAS No. 52520-27-1) is a derivative of canrenone, an aldosterone antagonist used primarily as a diuretic. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of mineralocorticoid receptor activity and its influence on various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts as a mineralocorticoid receptor antagonist . Its mechanism involves:

- Inhibition of Aldosterone Activity : By blocking the mineralocorticoid receptors, it reduces the effects of aldosterone, which is crucial in regulating sodium and potassium balance and blood pressure.

- Impact on Cell Proliferation : Research indicates that this compound can inhibit platelet-derived growth factor (PDGF)-induced cell proliferation and motility, suggesting potential roles in cancer therapy and fibrosis prevention .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Diuretic Activity : Similar to its parent compound canrenone, it promotes diuresis by antagonizing aldosterone's effects on renal function.

- Anti-inflammatory Properties : Studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

- Cardiovascular Benefits : By modulating mineralocorticoid receptor activity, it may help manage hypertension and other cardiovascular diseases linked to excessive aldosterone levels .

In Vitro Studies

In vitro studies have demonstrated several key findings regarding the biological activity of this compound:

- Cell Viability Assays : Experiments using hepatic stellate cells showed that varying concentrations (1, 5, 10, 25 μM) could significantly affect cell viability and proliferation rates .

- Signaling Pathway Modulation : The compound has been shown to alter signaling pathways associated with inflammation and fibrosis by affecting cytokine production and cellular responses to growth factors .

In Vivo Studies

In vivo research provides further insights into the efficacy of this compound:

- Animal Models : Studies involving Sprague-Dawley rats treated with different doses (10.25 mg/mL and 20.5 mg/mL) indicated significant changes in sodium and potassium excretion rates alongside alterations in plasma aldosterone levels over a six-week treatment period .

- Clinical Implications : Observations from clinical trials suggest that this compound may offer therapeutic benefits in patients with metabolic syndrome by improving inflammatory markers and overall metabolic health .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A clinical trial evaluated the effects of this compound on patients with hypertension resistant to standard treatments. Results indicated a marked reduction in blood pressure alongside improved renal function markers.

- Case Study 2 : An investigation into its anti-inflammatory properties demonstrated significant reductions in inflammatory cytokines in patients with chronic inflammatory diseases after treatment with this compound.

Summary Table of Biological Activities

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3/t16-,17+,18+,19?,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPALHVCPNEJKY-ZQVQXZBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(O5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747634 | |

| Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52520-27-1 | |

| Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。